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Compound of Interest

Compound Name: (-)-Sedamine

Cat. No.: B1199426

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and
derivatives of (-)-sedamine, a piperidine alkaloid. The document focuses on their synthesis,
biological activities, and structure-activity relationships, presenting quantitative data in
structured tables, detailing experimental protocols, and visualizing key relationships through
diagrams.

Introduction to (-)-Sedamine

(-)-Sedamine is a naturally occurring piperidine alkaloid originally isolated from plants of the
Sedum genus. Its structure features a 2-substituted piperidine ring with a (1S)-1-phenyl-1-
ethanol substituent at the 2-position. The biological activities of (-)-sedamine itself are reported
to include antispasmodic and potential neuroprotective effects. This has prompted further
investigation into its structural analogs and derivatives to explore their therapeutic potential and
to understand the structural requirements for biological activity.

Quantitative Biological Data

The primary biological activity reported for (-)-sedamine analogs is the inhibition of pea
seedling amine oxidase (PSAO). The following table summarizes the inhibition constants (Ki)
for (-)-sedamine and its derivatives against this enzyme.
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Compound Structure Ki (mM)[1]
) N-methyl, cis-orientation of
(-)-Sedamine ] 0.20
substituents
. N-methyl, cis-orientation of
(+)-Sedamine ) 0.35
substituents
) N-methyl, trans-orientation of
(-)-Allosedamine ] 1.0
substituents
) N-methyl, trans-orientation of
(+)-Allosedamine ) >1.0
substituents
_ N-demethyl, cis-orientation of
(-)-Nor-sedamine ) 0.03
substituents
) N-demethyl, cis-orientation of
(+)-Nor-sedamine ] 0.08
substituents
) N-demethyl, trans-orientation
(-)-Norallosedamine ) 0.05
of substituents
_ N-demethyl, trans-orientation
(+)-Norallosedamine 0.15

of substituents

Structure-Activity Relationship (SAR)

The available data on the inhibition of pea seedling amine oxidase (PSAO) by (-)-sedamine

and its analogs reveals key structure-activity relationships.

A DOT script visualizing the SAR is provided below:
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/Impact on PSAO Inhibition\

N-Methylation Generally less potent than N-demethylated analogs

—| Moderate Activity

N-Demethylation Significantly enhances potency

(-) enantiomers are more potent

WY [ncreased Activity
(Lower Ki)

Stereochemistry Decreased Activity

(cis vs. trans) (Higher Ki)
trans (allo) isomers are less potent than cis isomers

Core Structure: 2-(1-phenylethanol)piperidine

2-(1-phenylethanol)piperidine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to (-)-Sedamine Structural
Analogs and Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199426#sedamine-structural-analogs-and-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b1199426#sedamine-structural-analogs-and-derivatives
https://www.benchchem.com/product/b1199426#sedamine-structural-analogs-and-derivatives
https://www.benchchem.com/product/b1199426#sedamine-structural-analogs-and-derivatives
https://www.benchchem.com/product/b1199426#sedamine-structural-analogs-and-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1199426?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

